Dde Biotin-PEG4-azide (CAS 1802907-93-2) is a highly specialized, bioorthogonal affinity reagent designed to overcome the elution bottlenecks of the streptavidin-biotin interaction. It features an azide group for copper-catalyzed (CuAAC) or strain-promoted (SPAAC) click chemistry, a hydrophilic PEG4 spacer to maintain aqueous solubility and reduce steric hindrance, and a hydrazine-cleavable 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) linker . Unlike standard biotinylation reagents that form essentially irreversible complexes with streptavidin, the Dde linker allows for the quantitative release (>90%) of captured biomolecules under mild conditions using 2% aqueous hydrazine. This controlled cleavability makes it a critical procurement choice for chemical proteomics, activity-based protein profiling (ABPP), and complex interactome studies where high-purity target recovery is paramount.
Substituting Dde Biotin-PEG4-azide with generic non-cleavable biotin-azide or disulfide-cleavable (SS-biotin) alternatives introduces severe workflow limitations in proteomic applications. The streptavidin-biotin interaction is exceptionally strong, meaning non-cleavable probes require harsh elution conditions—such as boiling in SDS or high concentrations of chaotropic salts—which co-elute endogenously biotinylated proteins, non-specifically bound background proteins, and streptavidin monomers, severely contaminating mass spectrometry (MS) samples . Conversely, while disulfide-cleavable linkers offer mild release, they are fundamentally incompatible with intracellular reducing environments and standard proteomic sample preparation steps that utilize dithiothreitol (DTT) or TCEP for protein reduction [1]. The Dde linker solves both issues by providing a bioorthogonal cleavage mechanism (hydrazine) that is entirely stable to reducing agents, allowing for rigorous on-bead reduction and alkylation without premature payload loss [1].
In comparative chemoproteomic workflows, the choice of cleavable linker directly dictates the depth of the identified proteome. A head-to-head evaluation of N-terminal peptide enrichment demonstrated that Dde-biotin-azide vastly outperformed standard non-cleavable biotin azide. The Dde-cleavable probe enabled the identification of 7,950 unique peptides, representing a >3.5-fold increase in data density compared to the 2,241 peptides recovered using non-cleavable biotin azide [1].
| Evidence Dimension | Number of unique peptides identified via LC-MS/MS |
| Target Compound Data | 7,950 peptides (Dde-biotin-azide) |
| Comparator Or Baseline | 2,241 peptides (Non-cleavable biotin azide) |
| Quantified Difference | >3.5-fold increase in peptide identification yield |
| Conditions | N-terminomics enrichment on neutravidin resin followed by LC-MS/MS analysis |
Procurement of the Dde-cleavable variant directly translates to significantly higher target discovery rates and deeper proteome coverage in MS-based workflows.
The primary failure point of standard biotin affinity purification is incomplete or highly contaminated elution. Dde Biotin-PEG4-azide addresses this by enabling highly efficient target release. Treatment with 2% aqueous hydrazine yields >90% cleavage efficiency of the Dde linker, allowing for the clean recovery of captured biomolecules . In contrast, non-cleavable biotin requires boiling in denaturing buffers, which often fails to achieve complete elution and strips non-specific contaminants from the resin .
| Evidence Dimension | Elution / Cleavage Efficiency |
| Target Compound Data | >90% target release |
| Comparator Or Baseline | Non-cleavable biotin (variable release, high contamination) |
| Quantified Difference | Near-quantitative specific release vs. non-specific bulk elution |
| Conditions | 2% aqueous hydrazine, mild conditions |
Ensures maximum recovery of low-abundance target proteins while maintaining sample purity critical for downstream analysis.
For automated bioinformatics analysis in proteomics, the chemical remnant left on a peptide after linker cleavage must be uniform and predictable. Cleavage of the Dde linker by hydrazine leaves a precise, small molecular fragment of exactly 100.07 Da on the labeled amino acid residue . This is a distinct advantage over non-cleavable PEGylated biotin probes, which leave bulky, variable PEG-biotin remnants after trypsin digestion that complicate MS/MS fragmentation spectra and reduce peptide scoring confidence [1].
| Evidence Dimension | Residual mass tag on labeled peptides |
| Target Compound Data | Precise +100.07 Da mass shift |
| Comparator Or Baseline | Non-cleavable Biotin-PEG4 (bulky, variable mass additions) |
| Quantified Difference | 100.07 Da vs. >500 Da variable PEG-biotin remnants |
| Conditions | Post-cleavage LC-MS/MS bioinformatics search parameters |
A small, defined mass shift simplifies database searching and significantly improves the confidence of identifying modified sites in automated proteomics workflows.
When selecting a cleavable linker for sensitive applications like O-GlcNAc mapping, Dde linkers demonstrate superior performance over photocleavable alternatives. In a direct comparison, protein lysates labeled with an alkyne-Dde-biotin probe showed a markedly stronger biotin signal post-labeling and a lower residual signal post-cleavage compared to a widely used alkyne-photocleavable (PC) biotin linker [1]. The Dde linker provides quantitative chemical cleavage without the need for UV irradiation, which can cause crosslinking or suffer from poor tissue penetration [1].
| Evidence Dimension | Labeling efficiency and cleavage completeness |
| Target Compound Data | Dde-biotin linker (high labeling signal, low residual signal) |
| Comparator Or Baseline | Photocleavable (PC) biotin linker (lower labeling signal, higher residual signal) |
| Quantified Difference | Qualitatively stronger biotinylation and more complete release |
| Conditions | CuAAC labeling of azide-tagged O-GlcNAc proteins followed by 2% hydrazine vs. 365 nm UV cleavage |
Buyers targeting complex post-translational modifications should prioritize Dde over PC linkers to maximize both capture efficiency and release completeness.
Ideal for identifying drug targets or enzyme active sites from whole-cell lysates. The Dde linker allows researchers to perform stringent on-bead washing and on-bead reduction/alkylation before cleanly releasing the target peptides with hydrazine, eliminating background noise that plagues non-cleavable probes [1].
Perfect for O-propargyl-puromycin (OPP) based identification of newly synthesized proteins. The compound captures alkyne-tagged nascent chains and releases them efficiently, overcoming the non-specific binding issues associated with standard on-bead trypsin digestion protocols[2].
Highly recommended for enriching low-abundance PTMs, such as O-GlcNAcylation. The precise 100.07 Da residual mass tag left by Dde cleavage simplifies MS/MS database searching, directly leading to higher confidence in site-specific PTM identification compared to photocleavable alternatives [3].